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An in-depth comparison of the novel TRPC5 inhibitor, Evifacotrep, against current standards

of care for Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN). This

guide synthesizes available clinical trial data to provide researchers, scientists, and drug

development professionals with a comprehensive overview of its therapeutic potential.

Evifacotrep (GFB-887) is an investigational, first-in-class, potent, and selective small-molecule

inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 channels.[1] It is

being developed as a precision medicine targeting the underlying mechanisms of podocyte

injury in glomerular diseases.[2][3] The therapeutic rationale for Evifacotrep is based on its

ability to inhibit the overactivation of the TRPC5-Rac1 signaling pathway, a key driver of

podocyte damage and subsequent proteinuria in a significant subset of patients with Focal

Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN).[2][4]

Mechanism of Action: The TRPC5-Rac1 Pathway
In healthy kidneys, podocytes play a crucial role in the glomerular filtration barrier, preventing

the loss of essential proteins into the urine. In certain glomerular diseases, overactivation of the

TRPC5 channel leads to an influx of calcium into podocytes. This triggers the activation of the

small GTPase Rac1, resulting in cytoskeletal remodeling, podocyte effacement (flattening),

detachment, and ultimately, proteinuria. Evifacotrep directly targets and blocks the TRPC5

channel, thereby inhibiting this pathological cascade and preserving podocyte integrity.
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Figure 1: Simplified signaling pathway of Evifacotrep's mechanism of action.
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Clinical Trial Data Summary: Evifacotrep (GFB-887)
Clinical development of Evifacotrep has progressed through Phase 1 and into Phase 2 clinical

trials. The following tables summarize the key findings from these studies.

Phase 1: First-in-Human Study (NCT03970122)
This randomized, double-blind, placebo-controlled, single-ascending dose study evaluated the

safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Evifacotrep in 70

healthy volunteers.

Parameter Key Findings

Safety & Tolerability

Well-tolerated at all single doses ranging from 5

mg to 900 mg. No dose-limiting toxicities or

serious adverse events were reported. Most

common adverse events were mild headache

and nausea.

Pharmacokinetics (PK)
Profile consistent with once-daily dosing, with a

half-life of 55 to 68 hours.

Pharmacodynamics (PD)

Dose-dependent and sustained reductions in

urinary Rac1 (uRac1), a biomarker of TRPC5-

Rac1 pathway engagement. Single doses of 40

mg and 80 mg resulted in 46% and 59% peak

reductions in uRac1, respectively.

Phase 2: TRACTION-2 Study (NCT04387448) -
Preliminary Data
This ongoing Phase 2a, multicenter, double-blind, placebo-controlled, multiple-ascending dose

study is evaluating the efficacy and safety of Evifacotrep in patients with FSGS, treatment-

resistant minimal change disease (TR-MCD), and DN. The preliminary data below is from an

interim analysis of the FSGS and DN cohorts after 12 weeks of treatment.
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Indication Efficacy Endpoint Results

Focal Segmental

Glomerulosclerosis (FSGS)

Placebo-adjusted mean

reduction in Urine Protein-to-

Creatinine Ratio (UPCR)

32% reduction (p=0.04). 90%

of Evifacotrep-treated patients

experienced a reduction in

UPCR.

Biomarker Sub-analysis

(patients with a threshold

reduction in uRac1 at week 2)

48% placebo-adjusted mean

reduction in UPCR.

Diabetic Nephropathy (DN)
Change in Urine Albumin-to-

Creatinine Ratio (UACR)

No treatment effect observed

in the initial cohort of 44

patients.

Safety (FSGS & DN) Adverse Events

Generally safe and well-

tolerated. No serious adverse

events related to the trial drug

were reported.

Comparison with Standard of Care and Other
Investigational Therapies
A direct head-to-head comparison of Evifacotrep with other treatments is not yet available.

The following tables provide a comparative overview based on published data for the standard

of care in FSGS and DN.

Focal Segmental Glomerulosclerosis (FSGS)
The treatment landscape for primary FSGS is challenging due to the heterogeneity of the

disease and variable response to therapy.
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Treatment Class Examples
Reported Efficacy
(Remission Rates)

Key Limitations &
Adverse Events

Corticosteroids
Prednisone,

Dexamethasone

Highly variable;

complete remission in

a minority of patients.

Significant side effects

with long-term use

(e.g., weight gain,

infections,

osteoporosis).

Calcineurin Inhibitors
Cyclosporine,

Tacrolimus

Can induce remission

in some steroid-

resistant patients.

Nephrotoxicity,

hypertension,

metabolic

disturbances.

Other

Immunosuppressants

Mycophenolate Mofetil

(MMF), Rituximab

Used in steroid or

calcineurin inhibitor-

resistant cases with

varying success.

Myelosuppression,

infections.

Angiotensin-

Converting Enzyme

(ACE) Inhibitors /

Angiotensin II

Receptor Blockers

(ARBs)

Lisinopril, Losartan

Reduce proteinuria

and slow disease

progression, but not

curative.

Hyperkalemia, cough

(ACEi).

Investigational:

Sparsentan

Dual endothelin and

angiotensin receptor

antagonist

Showed a greater

reduction in

proteinuria compared

to irbesartan in the

DUET study.

Hypotension, edema.

Diabetic Nephropathy (DN)
The management of DN focuses on multifactorial risk reduction, including glycemic and blood

pressure control.
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Treatment Class Examples
Reported Efficacy
(Primary Renal
Outcomes)

Key Limitations &
Adverse Events

ACE Inhibitors / ARBs
Lisinopril, Losartan,

Irbesartan

Cornerstone of

therapy; reduce risk of

progression to

macroalbuminuria and

ESRD.

Hyperkalemia, cough

(ACEi).

Sodium-Glucose

Cotransporter 2

(SGLT2) Inhibitors

Canagliflozin,

Dapagliflozin,

Empagliflozin

Reduce the risk of

CKD progression and

cardiovascular events.

Genital mycotic

infections, euglycemic

ketoacidosis (rare).

Non-steroidal

Mineralocorticoid

Receptor Antagonists

(nsMRAs)

Finerenone

Reduces the risk of

CKD progression and

cardiovascular events

in patients with T2D

and CKD.

Hyperkalemia.

Glucagon-like peptide-

1 (GLP-1) Receptor

Agonists

Semaglutide

Showed benefits on

kidney outcomes in

cardiovascular

outcome trials.

Gastrointestinal side

effects.

Experimental Protocols & Workflows
TRACTION-2 (Phase 2a) Study Design
The TRACTION-2 trial is a crucial step in evaluating the clinical proof-of-concept for

Evifacotrep.
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Figure 2: High-level workflow of the TRACTION-2 clinical trial.

Key Methodologies:

Patient Population: Adults with FSGS, TR-MCD, or DN with persistent proteinuria despite

being on a stable standard of care regimen, including renin-angiotensin system (RAS)

blockade.
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Intervention: Oral administration of Evifacotrep or placebo in three ascending dose levels

for 12 weeks.

Primary Outcome Measures: The primary objective is to evaluate the effect of increasing

doses of GFB-887 on proteinuria, measured as the percentage change from baseline in

UPCR for FSGS/TR-MCD and UACR for DN.

Biomarker Analysis: Urinary Rac1 levels are measured as a pharmacodynamic biomarker to

assess target engagement and potentially predict treatment response.

Conclusion and Future Directions
The preliminary data for Evifacotrep (GFB-887) are promising, particularly for patients with

FSGS, a condition with high unmet medical need. The observed 32% placebo-adjusted

reduction in proteinuria in the overall FSGS cohort, and a more pronounced 48% reduction in a

biomarker-selected sub-population, suggests a clinically meaningful effect. The novel, targeted

mechanism of action, focusing on the preservation of podocyte health, differentiates

Evifacotrep from existing therapies that primarily address secondary factors like blood

pressure and immune response.

However, the lack of an observed treatment effect in the initial diabetic nephropathy cohort

highlights the complex and multifactorial nature of this disease. Further investigation is required

to determine if there is a specific subset of DN patients with TRPC5-driven pathology who

might benefit from this therapy.

The full results from the TRACTION-2 study, including data from the higher dose cohorts and

the long-term extension study, are eagerly awaited. These will be critical in establishing a more

complete efficacy and safety profile for Evifacotrep and in refining the patient selection

strategy based on biomarkers like urinary Rac1 and underlying genetic drivers of disease. If

subsequent trials confirm these early findings, Evifacotrep could represent a significant

advancement in the treatment of FSGS and potentially other proteinuric kidney diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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